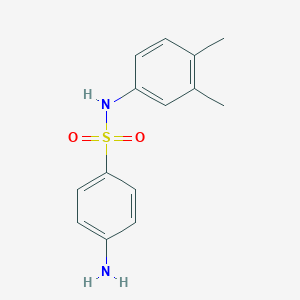

4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-3-6-13(9-11(10)2)16-19(17,18)14-7-4-12(15)5-8-14/h3-9,16H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTALSVTYPBXLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354964 | |

| Record name | 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20555-67-3 | |

| Record name | 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

This guide provides a comprehensive, in-depth exploration of a reliable and efficient synthesis pathway for 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide, a sulfonamide derivative of interest to researchers and professionals in drug development and medicinal chemistry. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and culminating in the formation of the target compound. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the causality behind key procedural choices, ensuring both scientific integrity and practical applicability.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence that prioritizes yield, purity, and operational safety. The core strategy involves:

-

Protection of the Aniline Moiety: The synthesis commences with the acetylation of aniline to form acetanilide. This crucial step temporarily "protects" the highly reactive amino group, preventing undesirable side reactions during the subsequent chlorosulfonation.

-

Formation of the Key Intermediate: Acetanilide is then subjected to chlorosulfonation to produce 4-acetamidobenzenesulfonyl chloride. This intermediate is the cornerstone of the synthesis, containing the reactive sulfonyl chloride group necessary for forming the sulfonamide bond.

-

Sulfonamide Coupling and Deprotection: The 4-acetamidobenzenesulfonyl chloride is coupled with 3,4-dimethylaniline. The final step involves the hydrolytic removal of the acetyl protecting group to yield the desired this compound.

This strategic pathway is visualized in the following workflow diagram:

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Protocol and Mechanistic Insights

Step 1: Acetylation of Aniline to Acetanilide

Causality: The amino group of aniline is a potent activating group for electrophilic aromatic substitution and is also basic. Direct chlorosulfonation of aniline leads to a violent reaction with chlorosulfonic acid and can result in the formation of a meta-substituted product due to the protonation of the amino group in the strongly acidic medium.[1] To ensure the desired para-substitution and to moderate the reactivity, the amino group is protected as an acetamide.[1]

Protocol:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Add aniline to the flask, followed by the slow addition of an equimolar amount of acetic anhydride.

-

The reaction is exothermic; maintain the temperature by gentle cooling if necessary.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 30-60 minutes to ensure the completion of the reaction.

-

Cool the reaction mixture and pour it into ice-cold water with stirring to precipitate the acetanilide.

-

Collect the crude acetanilide by vacuum filtration, wash with cold water, and dry. Recrystallization from hot water can be performed for further purification if needed.

Step 2: Chlorosulfonation of Acetanilide

Causality: This step introduces the sulfonyl chloride group onto the aromatic ring via an electrophilic aromatic substitution reaction.[2] The acetamido group is an ortho, para-director, and due to steric hindrance from the bulky protecting group, the substitution occurs predominantly at the para position.[2] An excess of chlorosulfonic acid is used both as the reagent and the solvent.

Protocol:

-

In a clean, dry round-bottom flask equipped with a dropping funnel and a gas outlet connected to a gas trap (to absorb the evolved HCl), place the dry acetanilide.

-

Cool the flask in an ice bath.

-

Slowly add chlorosulfonic acid (typically 3-5 molar equivalents) to the acetanilide with constant stirring, maintaining the temperature below 20°C.[2]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently heat the reaction mixture to 60-70°C for about an hour to complete the reaction.[2]

-

Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will precipitate the 4-acetamidobenzenesulfonyl chloride and decompose the excess chlorosulfonic acid.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and use it immediately in the next step as it is susceptible to hydrolysis.[2]

Step 3: Sulfonamide Formation and Deprotection

Causality: This is a nucleophilic acyl substitution reaction where the amino group of 3,4-dimethylaniline attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond.[3] A base, such as pyridine or triethylamine, is typically used to neutralize the HCl that is formed during the reaction, driving the reaction to completion.[3][4] Pyridine can also act as a nucleophilic catalyst.

Protocol:

-

In a reaction flask, dissolve 3,4-dimethylaniline in a suitable solvent like dichloromethane or pyridine.

-

Add a slight molar excess of pyridine or another tertiary amine base.

-

Slowly add the freshly prepared 4-acetamidobenzenesulfonyl chloride to the solution with stirring.

-

Stir the reaction mixture at room temperature for several hours or gently heat to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with dilute acid (to remove excess amine and pyridine), followed by water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 4-acetamido-N-(3,4-dimethylphenyl)benzenesulfonamide.

Causality: The final step is the removal of the acetyl protecting group to reveal the free amino group. This is achieved by hydrolysis of the amide bond, which can be catalyzed by either acid or base.[5][6]

-

Acid-Catalyzed Hydrolysis: The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6]

-

Base-Catalyzed Hydrolysis: This proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5]

Acidic Hydrolysis Protocol:

-

Place the crude 4-acetamido-N-(3,4-dimethylphenyl)benzenesulfonamide in a round-bottom flask.

-

Add a solution of dilute hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the free amine product.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

The final product, this compound, can be purified by recrystallization from a suitable solvent such as ethanol/water.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this synthesis pathway. The values are based on typical laboratory-scale preparations and may vary depending on the specific reaction conditions and scale.

| Step | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Solvent | Temperature (°C) | Typical Yield (%) |

| 1. Acetylation | Aniline | Acetic Anhydride | 1 : 1.05 | None | Reflux | >90 |

| 2. Chlorosulfonation | Acetanilide | Chlorosulfonic Acid | 1 : 4 | Chlorosulfonic Acid | 60-70 | 85-95 |

| 3a. Sulfonamide Formation | 4-Acetamidobenzenesulfonyl Chloride | 3,4-Dimethylaniline | 1 : 1.1 | Pyridine/DCM | Room Temp. | 80-90 |

| 3b. Hydrolysis | Protected Sulfonamide | 6 M HCl | - | Water | Reflux | >90 |

Visualizing the Core Mechanism

The formation of the sulfonamide bond is a critical step in this synthesis. The following diagram illustrates the general mechanism of this nucleophilic acyl substitution reaction.

Caption: Mechanism of sulfonamide bond formation.

Conclusion

The synthesis pathway detailed in this guide represents a robust and well-established method for the preparation of this compound. By employing a protecting group strategy, the synthesis proceeds in a controlled manner, affording the desired product in good yield and purity. The provided protocols and mechanistic insights are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize this and similar sulfonamide compounds. Adherence to standard laboratory safety practices is paramount throughout all experimental procedures.

References

-

Mechanism of the acid-catalyzed hydrolysis of N-acylsulfamates. (2025). Request PDF. [Link]

-

Abban, G. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU. [Link]

-

Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2022). Original article. [Link]

-

Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]

-

4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264). (n.d.). Evotec. [Link]

-

mechanism of amide hydrolysis. (2019, January 15). YouTube. [Link]

-

4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. (n.d.). PubChem. [Link]

-

Using Pyridine vs. Triethylamine. (2019, February 8). Reddit. [Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. [Link]

-

Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. (2013). ResearchGate. [Link]

-

Synthesis of N-methyl-4-(acetamido)benzenesulfonamide. (n.d.). PrepChem.com. [Link]

-

The Chemistry of Sulfonamides: Insights from Pyridine-2-sulfonyl Chloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Preparation of sulfonamides from N-silylamines. (2013). PMC. [Link]

-

The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. (1995). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024, March 3). YouTube. [Link]

-

MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). University of Texas at El Paso. [Link]

-

N4-Acetylsulfanilamide. (n.d.). PubChem. [Link]

-

N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide. (2010). ResearchGate. [Link]

- Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. (2011).

-

Acid-Catalyzed Hydrolysis of N-P henyl-4-subs t it uted-benzo hydroxamic Acids?. (n.d.). ElectronicsAndBooks. [Link]

Sources

Physicochemical properties of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide

Introduction

This compound is a member of the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities. A thorough understanding of the physicochemical properties of this molecule is paramount for researchers in drug discovery and development. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This guide provides a comprehensive overview of the key physicochemical parameters of this compound and outlines detailed experimental protocols for their determination.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₁₆N₂O₂S

-

Molecular Weight: 276.36 g/mol [1]

-

CAS Number: 6973-47-3[1]

-

Chemical Structure:

Note: The image is of a closely related isomer, 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide, as a definitive public domain image for the 3,4-dimethylphenyl isomer was not available. The core structure is representative.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. It is important to note that while some of these values can be predicted in silico, experimental determination is crucial for accuracy.

| Property | Predicted/Estimated Value | Experimental Protocol |

| Melting Point (°C) | ~140-142 (based on similar compounds)[2] | Capillary Melting Point Determination[3][4][5][6] |

| Solubility | Poorly soluble in water, soluble in organic solvents. | Qualitative and Quantitative Solubility Assays[7][8][9][10][11] |

| pKa | ~2 and 5-7.5 (for sulfonamides in general)[12] | Potentiometric Titration[12][13][14] |

| LogP | 2.4 (Predicted)[1] | Shake-flask method or HPLC |

Experimental Protocols

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[6] A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.[6]

Methodology: Capillary Melting Point Determination [3][4][5]

-

Sample Preparation: The sample must be a fine, dry powder. If necessary, grind the crystalline sample using a mortar and pestle.[3]

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement:

-

For a preliminary, rapid determination, heat the sample quickly to get an approximate melting point.

-

For an accurate measurement, heat the sample at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.[5]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the compound.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Determination

Solubility is a crucial parameter that influences a drug's bioavailability. The "like dissolves like" principle is a useful guideline, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[9][11]

Methodology: Qualitative Solubility Testing [7][8]

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

-

Observe whether the compound dissolves completely.

-

Test solubility in a range of solvents:

Caption: Decision tree for qualitative solubility analysis.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a sulfonamide, which can have both acidic and basic functional groups, determining the pKa is essential for predicting its ionization state at different pH values.[12][13]

Methodology: Potentiometric Titration [12]

-

Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in a suitable solvent system, which may include a co-solvent for poorly water-soluble compounds.[15]

-

Titration Setup:

-

Calibrate a pH meter with standard buffers.[15]

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.[15]

-

Record the pH after each incremental addition of the titrant.

-

-

Data Analysis:

Caption: Workflow for pKa determination by potentiometric titration.

Spectral Properties

Spectroscopic data is vital for the structural elucidation and confirmation of the synthesized compound.

-

¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed information about the carbon-hydrogen framework of the molecule.

-

IR (Infrared) Spectroscopy: Helps in identifying the functional groups present in the molecule.

-

MS (Mass Spectrometry): Determines the molecular weight and can provide information about the molecular formula.

Safety and Handling

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[16][17][18] General precautions include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17]

-

Avoiding inhalation of dust and contact with skin and eyes.[16]

Conclusion

The physicochemical properties of this compound are fundamental to its development as a potential therapeutic agent. This guide has provided an overview of these properties and detailed methodologies for their experimental determination. Accurate and reproducible data for melting point, solubility, and pKa are essential for advancing the understanding and application of this compound in pharmaceutical research.

References

Sources

- 1. 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide | C14H16N2O2S | CID 238038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4698445A - 4-amino benzenesulfonamides - Google Patents [patents.google.com]

- 3. thinksrs.com [thinksrs.com]

- 4. westlab.com [westlab.com]

- 5. mt.com [mt.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. chem.ws [chem.ws]

- 10. m.youtube.com [m.youtube.com]

- 11. quora.com [quora.com]

- 12. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide (CAS No. 20555-67-3)

This guide provides a comprehensive technical overview of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide, a sulfonamide derivative of interest to researchers and professionals in drug development and medicinal chemistry. The document is structured to deliver not just data, but also actionable insights into its properties, synthesis, and potential biological significance, grounded in established scientific principles.

Section 1: Core Molecular Attributes and Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is the cornerstone of its application in any research or development endeavor. These parameters dictate its behavior in biological systems, its formulation characteristics, and its handling requirements.

The molecular structure of this compound is characterized by a central benzenesulfonamide core. This core consists of a benzene ring substituted with an amino group (-NH₂) and a sulfonamide group (-SO₂NH-). The sulfonamide nitrogen is further substituted with a 3,4-dimethylphenyl group. This specific arrangement of functional groups is pivotal to its chemical reactivity and biological interactions.

Below is a summary of the key physicochemical data for this compound. It is important to note that while some properties are readily available, others are not extensively reported in the public domain and may require experimental determination for specific applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20555-67-3 | [1][2] |

| Molecular Formula | C₁₄H₁₆N₂O₂S | [3] |

| Molecular Weight | 276.35 g/mol | [3] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Appearance | Solid (form may vary) | General knowledge |

The absence of readily available experimental data for properties like melting point, boiling point, and solubility underscores the specialized nature of this compound. For researchers, this necessitates in-house characterization to establish a baseline for formulation and experimental design.

Caption: 2D structure of this compound.

Section 2: Synthesis and Manufacturing Considerations

The synthesis of this compound typically follows established methodologies for the formation of sulfonamides. A common and logical approach involves the reaction of a substituted benzenesulfonyl chloride with the appropriate aniline derivative.

A plausible and efficient synthetic route is a two-step process:

-

Nitration and Sulfonylation: The synthesis can commence with a suitable starting material that is first nitrated and then converted to a sulfonyl chloride.

-

Condensation: The resulting sulfonyl chloride is then reacted with 3,4-dimethylaniline.

-

Reduction: The nitro group is subsequently reduced to an amino group to yield the final product.

Alternatively, a more direct route involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 3,4-dimethylaniline, followed by the hydrolysis of the acetyl group. This method is often preferred as it avoids the handling of more hazardous nitrating agents and provides a cleaner reaction profile.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized, illustrative protocol based on common sulfonamide synthesis procedures.[4][5] Researchers must adapt and optimize this protocol based on their specific laboratory conditions and safety protocols.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylaniline (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane.

-

Addition of Sulfonyl Chloride: To the stirred solution, add 4-nitrobenzenesulfonyl chloride (1.05 equivalents) portion-wise at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

-

Reaction Monitoring: The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

-

Workup: Upon completion, the reaction mixture is quenched by the addition of water or a dilute acid solution. The product is then extracted into an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Reduction of the Nitro Group: The crude nitro-intermediate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to reduction. This can be achieved using various methods, including catalytic hydrogenation (H₂ gas with a palladium catalyst) or chemical reduction (e.g., with tin(II) chloride in hydrochloric acid).

-

Purification: The final product is purified by recrystallization or column chromatography to yield this compound of high purity.

Section 3: Biological Activity and Potential Applications

The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents.[6] Derivatives of benzenesulfonamide have been investigated for a multitude of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7][8]

While specific biological data for this compound is not extensively documented in publicly accessible literature, its structural motifs suggest several avenues for investigation:

-

Antibacterial Agents: The core 4-aminobenzenesulfonamide structure is the foundational scaffold of sulfa drugs, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[9] It is plausible that the title compound could exhibit antibacterial activity, and this warrants further investigation.

-

Carbonic Anhydrase Inhibition: The sulfonamide moiety is a key feature of many carbonic anhydrase inhibitors.[10] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[9][10] The specific substitution pattern on the N-phenyl ring can influence isoform selectivity.[10]

-

Anti-inflammatory and Analgesic Properties: Certain sulfonamide derivatives have demonstrated anti-inflammatory and analgesic effects.[7][8] The mechanism often involves the inhibition of enzymes such as cyclooxygenase (COX).

-

Anticancer Activity: A growing body of research is exploring sulfonamide derivatives for their potential as anticancer agents, targeting various pathways involved in tumor growth and proliferation.[6]

The presence of the 3,4-dimethylphenyl group can significantly influence the compound's lipophilicity and steric profile, which in turn will affect its binding affinity and selectivity for various biological targets. Researchers are encouraged to screen this compound in a variety of assays to elucidate its specific biological activity profile.

Section 4: Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are paramount when handling this compound. The following guidelines are based on general principles for handling laboratory chemicals and information from available safety data sheets for similar compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.[11][12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize the inhalation of any dust or vapors.[11]

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.[11] Avoid generating dust.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][12]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[13][14]

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Section 5: Conclusion and Future Directions

This compound is a sulfonamide derivative with a chemical structure that suggests potential for a range of biological activities. While comprehensive data on its physicochemical properties and specific biological functions are not yet widely available, this guide provides a scientifically grounded framework for its synthesis, handling, and potential areas of investigation.

Future research should focus on the full physicochemical characterization of this compound, including the experimental determination of its melting point, solubility in various solvents, and pKa. Furthermore, systematic screening in a panel of biological assays is warranted to uncover its therapeutic potential. The insights gained from such studies will be invaluable to drug development professionals and medicinal chemists working to discover novel therapeutic agents.

References

-

Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-

Matiut, D., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 26(11), 3234. [Link]

-

Perez-Guerrero, C., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. African Journal of Pharmacy and Pharmacology, 18(1), 1-8. [Link]

-

Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed, 31620427. [Link]

-

Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC, PMC6759663. [Link]

-

CPAChem. (2024). Safety Data Sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. [Link]

- Google Patents. (n.d.). US4698445A - 4-amino benzenesulfonamides.

-

PubChem. (n.d.). 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide;3-phenyldiazenylpyridine-2,6-diamine;hydrochloride. [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

PrepChem. (n.d.). Synthesis of benzene-sulfonamide. [Link]

-

Angene International Limited. (n.d.). Benzenesulfonamide, 4-amino-N-(3,4-dimethylphenyl)-. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Benzenesulfonamide, 4-amino-N-(3,4-dimethylphenyl)-|CAS 20555-67-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. chemscene.com [chemscene.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. prepchem.com [prepchem.com]

- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide|CAS 6973-47-3 [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cpachem.com [cpachem.com]

The Core Mechanism of Action of Benzenesulfonamide Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Scaffold of Benzenesulfonamide in Medicinal Chemistry

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in a vast array of therapeutic agents.[1] Its remarkable versatility and amenability to chemical modification have led to the development of drugs spanning multiple therapeutic areas, including antibacterial, anticancer, and anticonvulsant agents.[1][2] This guide provides an in-depth exploration of the core mechanisms of action of benzenesulfonamide compounds, with a particular focus on their well-established role as potent inhibitors of carbonic anhydrases. We will delve into the molecular interactions that govern their activity, the structure-activity relationships that drive isoform selectivity, and the key experimental workflows employed to elucidate their mechanisms.

The Primary Mechanism: Potent Inhibition of Carbonic Anhydrases

The most extensively characterized mechanism of action for benzenesulfonamide compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental physiological reaction involved in processes ranging from pH regulation and respiration to fluid balance.[3][4]

The inhibitory activity of benzenesulfonamides is intrinsically linked to the sulfonamide functional group (-SO₂NH₂). The deprotonated sulfonamide nitrogen acts as a potent zinc-binding group, coordinating to the Zn²⁺ ion located at the catalytic core of the enzyme's active site.[3] This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby arresting the enzyme's function.[3]

Signaling Pathway: Carbonic Anhydrase IX Inhibition in the Tumor Microenvironment

A therapeutically significant consequence of carbonic anhydrase inhibition is observed in the context of oncology. Solid tumors often experience hypoxia, a state of low oxygen, which triggers a metabolic shift towards anaerobic glycolysis.[5] This results in the production of acidic metabolites, primarily lactic acid, which lower the intracellular pH. To counteract this acidification and maintain a pH conducive to survival and proliferation, tumor cells upregulate specific carbonic anhydrase isoforms, most notably the transmembrane protein, Carbonic Anhydrase IX (CA IX).[1][5]

Benzenesulfonamide-based inhibitors that selectively target CA IX can disrupt this pH-regulating mechanism, leading to intracellular acidification and ultimately, apoptosis of cancer cells.[5] This targeted approach offers a promising strategy for the development of novel anticancer therapies.[1][5]

Caption: Mechanism of CA IX inhibition by benzenesulfonamides in the hypoxic tumor microenvironment.

Structure-Activity Relationships (SAR): The Key to Isoform Selectivity

While the sulfonamide group provides the anchor for zinc binding, the "tail" portion of the benzenesulfonamide molecule, which encompasses the various substituents on the benzene ring, is critical for determining inhibitory potency and, crucially, isoform selectivity.[6] The active sites of the different carbonic anhydrase isoforms, while sharing the catalytic zinc ion, exhibit variations in their surrounding amino acid residues.[4][6] These differences create unique pockets and surfaces that can be exploited to design inhibitors with high affinity for a specific isoform.

The "tail approach" to drug design focuses on modifying these substituents to achieve optimal interactions with the target isoform while minimizing binding to off-target CAs, thereby reducing potential side effects.[3][6] For instance, the addition of specific chemical moieties can lead to interactions with hydrophobic pockets or form hydrogen bonds with residues unique to a particular isoform's active site.[6]

Table 1: Influence of Benzenesulfonamide Substituents on Carbonic Anhydrase Inhibition

| Substituent Position | Nature of Substituent | Effect on Activity/Selectivity | Reference |

| para | Halogens, acetamido, alkoxycarbonyl, carboxy, hydrazido, ureido, thioureido, methylamine | Generally associated with good CA-inhibitory properties. | [7] |

| meta and ortho | Varies | Can influence conformation and interaction with active site residues. | [8] |

| Tail Modifications | Bulky, flexible, or rigid moieties | Modulates isoform specificity by interacting with outer regions of the active site. | [6][8] |

| Fluorination | Tetrafluoro-substitution of the benzene ring | Can increase the acidity of the sulfonamide, leading to enhanced inhibitory activity. |

Experimental Workflows for Mechanistic Elucidation

A multi-faceted experimental approach is essential to fully characterize the mechanism of action of benzenesulfonamide compounds. This typically involves a combination of biochemical assays, biophysical techniques, and cell-based studies.

Experimental Workflow: From Enzyme Kinetics to Cellular Effects

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Crystal Structure of N-(3,4-Dimethylphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of N-(3,4-Dimethylphenyl)benzenesulfonamide, a molecule of interest in medicinal chemistry. We will delve into its synthesis, detailed crystallographic analysis, and computational insights, offering a multi-faceted understanding of its solid-state properties. The sulfonamide functional group is a cornerstone in drug design, and a thorough characterization of the three-dimensional arrangement of its derivatives is paramount for understanding their structure-activity relationships.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to understanding a crystal structure begins with the synthesis of high-purity material suitable for single-crystal X-ray diffraction. The synthesis of N-(3,4-Dimethylphenyl)benzenesulfonamide is achieved through a nucleophilic substitution reaction between 3,4-dimethylaniline and benzenesulfonyl chloride.

Experimental Protocol: Synthesis

A robust and reproducible protocol for the synthesis of N-(3,4-Dimethylphenyl)benzenesulfonamide is as follows[1]:

-

Reaction Setup: To a stirred aqueous solution (10 ml) of 3,4-dimethylaniline (484 mg, 4 mmol), add benzenesulfonyl chloride (510 ml, 4 mmol) at room temperature.

-

pH Maintenance: Throughout the addition, maintain the pH of the reaction mixture at 8 by the controlled addition of a 3% sodium carbonate solution. The alkaline condition is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

-

Reaction Monitoring: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

-

Crystallization: High-quality single crystals for X-ray diffraction are obtained by recrystallization from a 1:1 (v/v) mixture of methanol and ethyl acetate. This slow evaporation method yields colorless prisms of the title compound with a melting point of 414 K[1]. The purity of the compound should be confirmed by spectroscopic methods such as IR and NMR before proceeding to crystallographic analysis[2].

Crystallization Workflow Diagram

Sources

In Silico Modeling of 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide Interactions with Human Carbonic Anhydrase II

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

In silico modeling has become a cornerstone of modern drug discovery, offering a powerful lens to predict and analyze molecular interactions at an atomic level.[1] This guide provides a comprehensive, technically detailed workflow for investigating the binding interactions of a representative sulfonamide, 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide, with a key biological target, Human Carbonic Anhydrase II (hCA II). We will progress systematically from initial ligand and protein preparation through molecular docking, molecular dynamics (MD) simulations, and culminating in binding free energy calculations. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring a self-validating and robust computational framework. This document is intended to serve as a practical guide for researchers, enabling them to apply these powerful computational techniques to accelerate their own drug discovery programs.

Introduction: The Compound and the Context

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the basis of numerous antibacterial, diuretic, and anticancer agents.[2][3] Their mechanism of action often involves the competitive inhibition of key enzymes. This compound is a representative member of this class, possessing the core benzenesulfonamide moiety critical for potent biological activity.

Understanding how this molecule interacts with its biological targets is paramount for rational drug design. In silico, or computer-aided, approaches allow us to build and test hypotheses about these interactions with significant savings in time and cost compared to purely experimental methods.[4] This guide will use Human Carbonic Anhydrase II (hCA II), a well-characterized and clinically relevant target for sulfonamides, as the receptor for our modeling studies.[5][6] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of CO2, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers.[5][6][7]

The workflow we will explore integrates several powerful computational techniques, each providing a different layer of insight into the molecular recognition process.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. rjb.ro [rjb.ro]

- 4. mdpi.com [mdpi.com]

- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of novel benzenesulfonamide derivatives

An In-Depth Technical Guide to the Discovery and History of Novel Benzenesulfonamide Derivatives

Executive Summary

The benzenesulfonamide scaffold represents one of the most prolific and versatile chemotypes in the history of medicinal chemistry. Its journey began with the serendipitous discovery of the antibacterial sulfa drugs, which revolutionized medicine by providing the first effective systemic treatments for bacterial infections.[1][2] This initial breakthrough was rooted in the discovery of Prontosil by Gerhard Domagk, later found to be a prodrug for the active molecule, sulfanilamide.[1][3][4] From this foundational discovery, the benzenesulfonamide core has been elaborated into a vast array of therapeutic agents targeting a diverse set of biological pathways. This guide provides a technical overview of this evolution, tracing the history from the first sulfa drugs to the rational design of highly selective enzyme inhibitors. We will explore the key therapeutic classes that have emerged, including carbonic anhydrase inhibitors, selective COX-2 inhibitors, and novel anticancer agents. By examining the causality behind experimental choices, detailing key synthetic and analytical protocols, and illustrating the underlying structure-activity relationships, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the ongoing exploration of this remarkable pharmacophore.

The Historical Breakthrough: From Dyes to "Miracle Drugs"

The story of sulfonamides is a landmark in pharmaceutical history, marking the dawn of the antibiotic era. In the early 1930s, at the laboratories of Bayer AG, a component of the German chemical trust IG Farben, researchers were investigating coal-tar dyes as potential antimicrobial agents.[1] The prevailing theory was that these dyes, capable of preferentially binding to bacteria, could be modified to attack pathogenic organisms within the body.[1] This line of inquiry led physician and researcher Gerhard Domagk to investigate a red dye named Prontosil rubrum. In 1932, he discovered its remarkable ability to protect mice from lethal streptococcal infections.[3][4][5]

This discovery was a paradigm shift, leading to the first synthetic antibiotics used for systemic bacterial infections.[1][3] For his discovery of the chemotherapeutic value of Prontosil, Domagk was awarded the 1939 Nobel Prize in Medicine.[3] Soon after, researchers at the Pasteur Institute in France made a pivotal finding: Prontosil was a prodrug.[4] In the body, it is metabolized into the active, simpler, and colorless compound, sulfanilamide.[1][4] This molecule had been first synthesized in 1906 and its patent had expired, making it widely available.[1] This revelation triggered a "sulfa craze," with hundreds of manufacturers producing various forms of sulfa drugs, which became crucial during World War II for treating wound infections and saving countless lives.[1][5]

The initial antibacterial sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[1] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they halt bacterial growth and multiplication, acting as bacteriostatic agents.[1] This discovery not only provided a powerful new class of medicines but also paved the way for modern drug screening and the concept of antimetabolites in chemotherapy.

The Benzenesulfonamide Scaffold: A Privileged Pharmacophore

The simple benzenesulfonamide core consists of a benzene ring attached to a sulfonamide functional group (-SO₂NH₂). This structure has proven to be a "privileged" scaffold in medicinal chemistry, capable of interacting with a wide range of biological targets. Its success is largely attributable to the chemical properties of the sulfonamide group. The primary sulfonamide moiety is acidic and exists in an anionic form at physiological pH. This allows it to act as a potent zinc-binding group, a feature critical for its interaction with a major class of enzymes: the carbonic anhydrases.[6]

The Quintessential Target: Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8] There are at least 15 known isoforms in humans, many of which are involved in critical physiological and pathological processes.[6] The benzenesulfonamide group is the archetypal pharmacophore for CA inhibition. The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule and disrupting the catalytic cycle.[6] The benzene ring and its substituents form additional interactions with hydrophobic and hydrophilic pockets in the active site, which dictates the inhibitor's potency and isoform selectivity.[6][9]

This interaction forms the basis for the therapeutic action of numerous benzenesulfonamide-based drugs, including diuretics, anticonvulsants, and anti-glaucoma agents.[6]

Therapeutic Triumphs: Case Studies of Novel Derivatives

The true power of the benzenesulfonamide scaffold lies in its synthetic tractability. Modifications to the benzene ring or the sulfonamide nitrogen (the "tail approach") allow for the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[9][10]

Carbonic Anhydrase Inhibitors (CAIs)

The development of CAIs is a direct legacy of the early sulfa drugs. The observation that sulfanilamide caused metabolic acidosis and alkaline urine led to the discovery of its CA inhibitory activity and the subsequent development of dedicated diuretics.[11]

-

Diuretics: The first CAI diuretics, like Acetazolamide, were revolutionary.[12] Later, thiazide diuretics such as chlorothiazide and hydrochlorothiazide were developed, which also contain the sulfonamide moiety and became mainstays in the treatment of hypertension and edema.[11][13] More recently, novel benzenesulfonamide derivatives have been investigated as inhibitors of urea transporters (UTs), offering a new mechanism for salt-sparing diuretics.[14]

-

Anticonvulsants: Several clinically used antiepileptic drugs, including topiramate and zonisamide, are benzenesulfonamide derivatives that act, at least in part, by inhibiting brain-expressed CA isoforms like hCA II and hCA VII.[7] The rationale is that inhibiting these enzymes can stabilize neuronal membranes and reduce seizure activity. Research continues to produce novel derivatives with potent anticonvulsant action and improved safety profiles.[7][15]

-

Anticancer Agents: A significant modern application of CAIs is in oncology. The tumor-associated isoforms CA IX and CA XII are highly overexpressed in many aggressive cancers, where they help maintain the acidic tumor microenvironment, promoting tumor growth and metastasis.[9][16][17] This has spurred the design of benzenesulfonamides that selectively inhibit CA IX over the ubiquitous "housekeeping" isoforms CA I and II, aiming to reduce side effects.[9][10][16] Many novel compounds show low nanomolar inhibition of CA IX and significant anti-proliferative activity in cancer cell lines.[8][16][17]

The following table summarizes the inhibitory potency of selected novel benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

| Compound Reference | Target Isoform | Kᵢ (nM) or IC₅₀ (nM) | Therapeutic Area | Source |

| Compound 26 | hCA II | 33.2 (Kᵢ) | Anticonvulsant | [7] |

| Compound 31 | hCA II | 41.5 (Kᵢ) | Anticonvulsant | [7] |

| Compound 13a | hCA II | 7.6 (Kᵢ) | General CAI | [10] |

| Compound 4h | hCA IX | 1.5 (Kᵢ) | Anticancer (potential) | [8][18] |

| Compound 5h | hCA XII | 0.8 (Kᵢ) | Anticancer (potential) | [8][18] |

| Compound 4e | CA IX | 10.93 (IC₅₀) | Anticancer | [17] |

| Compound 4g | CA IX | 25.06 (IC₅₀) | Anticancer | [17] |

Selective COX-2 Inhibitors: The Story of Celecoxib

Perhaps the most famous modern benzenesulfonamide derivative is Celecoxib (Celebrex), a selective cyclooxygenase-2 (COX-2) inhibitor. The discovery of two COX isoforms in the early 1990s was a major breakthrough in understanding inflammation.[19] COX-1 is constitutively expressed and has protective roles in the gut and platelets, while COX-2 is induced at sites of inflammation.[19] Traditional NSAIDs inhibit both, leading to gastrointestinal side effects.

The development of Celecoxib was a triumph of rational drug design. Researchers at Searle sought a compound that would selectively inhibit COX-2, providing anti-inflammatory and analgesic effects while sparing COX-1.[19] The key structural insight was that the active site of COX-2 has a larger, hydrophilic side-pocket compared to COX-1. The benzenesulfonamide moiety of Celecoxib was designed to bind within this specific side-pocket, conferring its selectivity.[20] This discovery launched the "coxib" class of drugs and provided a valuable new option for managing arthritis and pain.[21]

The Scientist's Bench: Key Methodologies

The development of novel benzenesulfonamide derivatives relies on robust synthetic protocols and precise biological assays.

Experimental Protocol: Synthesis of Celecoxib

The synthesis of Celecoxib typically involves a cyclocondensation reaction to form the central pyrazole ring. The following protocol is a representative example based on established methods.[19][20]

Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol (absolute)

-

Hydrochloric acid (optional, for pH adjustment)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in absolute ethanol.

-

Add 1.0 to 1.1 equivalents of 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of solution.

-

Collect the crude product by vacuum filtration and wash the solid with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/heptane mixture, to yield pure Celecoxib as a white solid.

-

Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against a specific CA isoform.

Objective: To determine the IC₅₀ value of a novel benzenesulfonamide derivative against a human CA isoform (e.g., hCA II).

Principle: The assay measures the inhibition of the CA-catalyzed hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), which produces the colored product 4-nitrophenol, detectable spectrophotometrically.

Materials:

-

Purified human carbonic anhydrase isoenzyme (e.g., recombinant hCA II)

-

4-Nitrophenyl acetate (NPA) substrate

-

Tris-HCl buffer (pH 7.4)

-

Test compound (benzenesulfonamide derivative) dissolved in DMSO

-

Acetazolamide (standard inhibitor)

-

96-well microplate and a microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound and the standard inhibitor (Acetazolamide) in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

-

In a 96-well plate, add the assay buffer to each well.

-

Add the enzyme solution (a fixed concentration of hCA II) to all wells except for the blank.

-

Add the diluted test compound or standard inhibitor to the appropriate wells. Include a control well with enzyme and DMSO but no inhibitor.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the NPA substrate solution to all wells.

-

Immediately measure the absorbance at 400 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing the Science: Workflows and Mechanisms

Visual diagrams are essential for conceptualizing the complex processes in drug discovery.

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and development of novel benzenesulfonamide inhibitors.

Caption: A generalized workflow for benzenesulfonamide drug discovery.

Mechanism of Carbonic Anhydrase Inhibition

This diagram shows the key interaction of a benzenesulfonamide inhibitor with the zinc ion in the active site of carbonic anhydrase.

Caption: Inhibition of carbonic anhydrase by a benzenesulfonamide.

Structure-Activity Relationship (SAR) Logic

This diagram illustrates the fundamental principles of SAR for benzenesulfonamide-based carbonic anhydrase inhibitors.

Caption: Key SAR elements for benzenesulfonamide inhibitors.

Future Horizons and Conclusion

The journey of the benzenesulfonamide scaffold is far from over. While its historical impact as the first class of antibiotics and its continued success in diuretics and anti-inflammatories are well-established, new frontiers are constantly emerging. The design of isoform-selective CA inhibitors for oncology remains a highly active area of research.[16][17] Furthermore, novel derivatives are being investigated for a surprising range of conditions, including hepatic fibrosis,[22] Alzheimer's disease,[23] influenza,[24] and even as HIV capsid inhibitors.[25]

The enduring legacy of the benzenesulfonamide core is a testament to the power of medicinal chemistry. It demonstrates how a simple, synthetically accessible scaffold can be systematically modified to interact with diverse biological targets, yielding generations of life-saving medicines. For drug development professionals, the history of benzenesulfonamides serves as a powerful case study in chemical biology, illustrating the path from a serendipitous discovery to rationally designed, targeted therapies. The principles learned from this remarkable class of compounds will undoubtedly continue to inform the discovery of novel therapeutics for decades to come.

References

- Supuran, C. T., & Alterio, A. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.

- Various Authors. (n.d.). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Taylor & Francis Online.

- Kumar, A., et al. (2018).

- Abdel-Maksoud, M. S., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. PubMed.

- Rutkauskas, K., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.

- YouTube. (2025). Historical Perspective of Sulfonamide Drugs (Sulfa drugs). YouTube.

- Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.

- Gud ৬৮, D., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central.

- Ghorab, M. M., et al. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.

- BenchChem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. BenchChem.

- Gud ৬৮, D., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.

- Kumar, A., et al. (2018).

- Li, Y., et al. (2023).

- Huvepharma. (n.d.). Sulfonamides: A Short History And Their Importance For Livestock Use. Huvepharma.

- Kennedy, B. P., et al. (2024). Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. ACS Omega.

- Huynh, T. K. L., et al. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI.

- Penthala, N. R., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed.

- EBSCO. (n.d.). Sulfonamide (medicine) | Research Starters. EBSCO.

- De Benedetti, P. G., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme.

- Wang, X., et al. (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central.

- Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.

- Jia, L., et al. (2020). Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. PubMed.

- Li, Y., et al. (n.d.).

- Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central.

- Wang, T., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PubMed Central.

- Zhan, P., et al. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. NIH.

- APExBIO. (n.d.). Benzenesulfonamide - Carbonic Anhydrase Inhibitor. APExBIO.

- ResearchGate. (2025). Historical and contemporary perspectives of diuretics and their role in heart failure at 50 years of the onset of furosemide part 1. A bit of history.

- Li, M., et al. (n.d.). Druggability Studies of Benzenesulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. MDPI.

- Pizzi, R. A. (n.d.). Developing diuretics. American Chemical Society.

- Scozzafava, A., & Supuran, C. T. (n.d.). Carbonic anhydrase inhibitors.

- Li, M., et al. (2025). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic.

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Sulfonamide (medicine) | Research Starters | EBSCO Research [ebsco.com]

- 3. youtube.com [youtube.com]

- 4. openaccesspub.org [openaccesspub.org]

- 5. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]

- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubsapp.acs.org [pubsapp.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited--old leads for new applications? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 17. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide molecular formula C14H16N2O2S

An In-Depth Technical Guide to 4-amino-N-(3,4-dimethylphenyl)benzenesulfonamide (C₁₄H₁₆N₂O₂S): Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic applications, from antibacterial agents to anticancer therapies.[1][2] This guide provides a comprehensive technical overview of a specific derivative, this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural attributes, a validated synthetic pathway, methods for analytical characterization, and its significant, albeit largely inferred, biological potential as a carbonic anhydrase inhibitor. By synthesizing data from closely related analogues and established chemical principles, this document serves as an authoritative resource for leveraging this promising molecule in future research and development endeavors.

The Benzenesulfonamide Scaffold: A Legacy of Therapeutic Innovation

Since the discovery of prontosil's antibacterial activity in 1932, aryl sulfonamides have become one of the most prolific and versatile structural motifs in drug discovery.[2] Their stability and general tolerance in humans have cemented their role in modern medicine.[1] The core structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.

A prevalent strategy in the design of novel sulfonamide-based drugs is the "tail" approach, where moieties are attached to a primary sulfonamide core to modulate physicochemical properties and achieve isoform-selective binding to biological targets.[2] The 4-amino group is a critical feature, particularly for a well-established class of targets: the carbonic anhydrases (CAs). This primary amine, along with the sulfonamide group, forms the zinc-binding group (ZBG) essential for anchoring the inhibitor within the enzyme's active site. The N-aryl substituent—in this case, the 3,4-dimethylphenyl group—functions as the "tail," influencing potency, selectivity, and pharmacokinetic properties.

Physicochemical and Structural Properties

This compound is an aromatic sulfonamide characterized by a sulfanilamide core linked to a 3,4-dimethylaniline moiety. Its precise properties are best understood through a combination of computational predictions and empirical data from closely related structures.

Key Chemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₂S | - |

| Molecular Weight | 276.36 g/mol | [3] |

| IUPAC Name | This compound | - |

| Canonical SMILES | CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C | - |

Structural Analysis

The molecule's three-dimensional conformation is critical to its biological activity. X-ray crystallographic studies of highly similar compounds, such as N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide and 4-chloro-N-(3,4-dimethylphenyl)benzenesulfonamide, provide profound insights.[4][5]

-

Conformation: The molecule typically adopts a twisted or bent conformation at the sulfur atom. The torsion angle of the C—SO₂—NH—C segment is a key descriptor; for instance, in the 4-methyl analog, this angle is -61.8°.[5]

-

Ring Orientation: The two benzene rings are significantly tilted relative to each other. The dihedral angle between the sulfonyl and aniline rings has been measured at 47.8° and 65.5° in related structures.[4][5] This non-planar arrangement is crucial for fitting into specific protein binding pockets.

-

Hydrogen Bonding: The sulfonamide N-H group and the sulfonyl oxygen atoms are potent hydrogen bond donors and acceptors, respectively. In the solid state, these interactions dominate the crystal packing, often forming inversion dimers or infinite chains that stabilize the lattice structure.[4][6]

Caption: 2D structure of this compound.

Synthesis and Purification Workflow

The synthesis of N-aryl benzenesulfonamides is a well-established process in organic chemistry. The most direct and reliable approach involves the nucleophilic substitution of a sulfonyl chloride with an appropriate aniline. To ensure selectivity and high yield for the target compound, a protecting group strategy is employed for the 4-amino functionality.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals two primary starting materials: 3,4-dimethylaniline and a protected 4-aminobenzenesulfonyl chloride, such as 4-acetamidobenzenesulfonyl chloride. This approach prevents the free amine of one molecule from reacting with the sulfonyl chloride of another, avoiding polymerization.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methodologies for synthesizing analogous sulfonamides.[5][6]

Step 1: Synthesis of 4-acetamido-N-(3,4-dimethylphenyl)benzenesulfonamide (Protected Intermediate)

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylaniline (1.0 eq) in a suitable solvent such as pyridine or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.

-

Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct, driving the reaction to completion. Cooling the reaction controls the exothermicity of the acylation.

-

-

Reaction: Slowly add 4-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture into a beaker of ice-cold water. The crude product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride and any unreacted starting materials.

-

Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield the pure protected intermediate.

Step 2: Hydrolysis to this compound (Final Product)

-

Setup: Suspend the protected intermediate from Step 1 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:2 v/v).

-

Reaction: Heat the mixture to reflux for 4-6 hours until TLC indicates the complete consumption of the starting material.

-

Causality: The acidic conditions catalyze the hydrolysis of the amide (acetyl) protecting group, liberating the free primary amine.

-

-

Workup: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The final product will precipitate out of the solution.

-

Isolation & Purification: Collect the solid product via vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from ethanol to obtain the final product as a crystalline solid.

Caption: Step-by-step workflow for the synthesis of the title compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show distinct signals for the aromatic protons on both rings, with splitting patterns determined by their substitution. Two singlets will appear in the aromatic region for the 3,4-dimethylphenyl ring. Two doublets (an AA'BB' system) will be present for the 1,4-disubstituted aminophenyl ring. Key signals include the N-H protons (sulfonamide and amine) and two singlets for the non-equivalent methyl groups.

-

¹³C NMR: Will display 12 unique carbon signals corresponding to the molecular structure (assuming free rotation), including the two methyl carbons and the ten aromatic carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will reveal characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (two bands, ~3350-3450 cm⁻¹) and the sulfonamide N-H (~3250 cm⁻¹). Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds will appear around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion, typically observed as [M+H]⁺ or [M-H]⁻.

-

Single-Crystal X-ray Diffraction: If suitable crystals are grown, this technique provides unequivocal proof of structure. It yields precise bond lengths, bond angles, and torsion angles, and reveals the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.[4][5][6][7]

Biological Activity and Therapeutic Potential

While direct biological data for this compound is sparse in publicly accessible literature, its activity can be confidently inferred from its structural class. The primary target class for 4-aminobenzenesulfonamides is the zinc-containing enzyme family of carbonic anhydrases (CAs).

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are at least 12 catalytically active human CA isoforms, and their dysregulation is implicated in numerous diseases, making them attractive drug targets.[2] Certain isoforms are highly over-expressed in various tumors (e.g., CA IX and XII), where they contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation.[8][9]

The inhibitory mechanism of sulfonamides is well-understood:

-

The sulfonamide group (-SO₂NH₂) is deprotonated.

-

The resulting anion coordinates directly to the Zn(II) ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion.

-

The inhibitor is further stabilized by a network of hydrogen bonds between its sulfonyl oxygens/amino group and conserved amino acid residues in the active site, such as Thr199.

The N-aryl "tail" (the 3,4-dimethylphenyl group) extends out of the active site, where it can form additional interactions with residues in or near the active site cavity, which is the primary determinant of isoform selectivity.

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide drug.

Potential Therapeutic Applications

-

Anticancer Agent: As a potential inhibitor of tumor-associated isoforms CA IX and XII, this compound could be investigated for its ability to suppress cancer cell growth, particularly in hypoxic tumors where these isoforms are prevalent.[8][9]

-